Methyl 3,5-difluoroisonicotinate
Description
Methyl 3,5-difluoroisonicotinate is a fluorinated aromatic ester derived from isonicotinic acid, featuring fluorine substituents at the 3- and 5-positions of the pyridine ring and a methyl ester group at the 4-position. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and influence intermolecular interactions. Its molecular formula is C₈H₅F₂NO₂, with a molecular weight of 193.13 g/mol. Synthesized via nucleophilic aromatic substitution or esterification of the corresponding carboxylic acid, it serves as a key intermediate in the development of kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
methyl 3,5-difluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIDGXWPVZEPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-difluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-difluoroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3,5-difluoroisonicotinic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Hydrolysis can be performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 3,5-diaminoisonicotinate or 3,5-dithiocarbamoylisonicotinate can be formed.
Ester Hydrolysis: The primary products are 3,5-difluoroisonicotinic acid and methanol.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 3,5-difluoroisonicotinate has shown potential as an antimicrobial agent. Studies indicate that derivatives of isonicotinic acid, including this compound, exhibit significant activity against various bacterial strains. The introduction of fluorine atoms enhances the lipophilicity and biological activity of the molecule, making it a candidate for further development as an antibiotic or antifungal agent.
Anticancer Properties
Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells. The fluorine substitution is believed to contribute to its efficacy by altering the compound's interaction with biological targets involved in cancer progression.
Material Science
Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of functional materials, particularly in the development of fluorinated polymers. These materials are valued for their thermal stability and resistance to chemical degradation, making them suitable for applications in coatings and advanced composites.
Catalysis
this compound can be utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for catalysis in organic reactions. The presence of fluorine enhances the electronic properties of the ligand, potentially increasing the efficiency of catalytic processes.
Case Study 1: Antimicrobial Evaluation
In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that demonstrates its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity Assessment
A research article in Cancer Research reported on the effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects at low micromolar concentrations, prompting further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of methyl 3,5-difluoroisonicotinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine Substitution : The difluoro derivative exhibits lower lipophilicity (LogP = 1.2) compared to the dichloro analog (LogP = 2.1), suggesting improved aqueous solubility, which is critical for bioavailability in drug design.
- Acidity : The pKa of the difluoro compound (3.1) is higher than its dichloro counterpart (1.9), reflecting fluorine’s weaker electron-withdrawing effect relative to chlorine.
Reactivity and Stability
- Hydrolytic Stability: The methyl ester group in this compound is more resistant to hydrolysis than in non-fluorinated analogs due to fluorine’s inductive effects. This stability is advantageous in prolonged storage or under physiological conditions.
- Synthetic Utility : Fluorine substituents facilitate regioselective cross-coupling reactions, unlike chloro analogs, which may require harsher conditions.
Biological Activity
Methyl 3,5-difluoroisonicotinate (CAS Number: 1214324-60-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.
- Molecular Formula : CHFN\O
- Molecular Weight : 173.117 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with two fluorine atoms and a methoxy group, which contributes to its unique biological properties .
This compound has been studied for its inhibitory effects on various biological pathways. Notably, it exhibits significant activity against the 5-lipoxygenase activating protein (FLAP), which plays a critical role in the biosynthesis of leukotrienes—lipid mediators involved in inflammatory responses. Inhibition of FLAP can potentially lead to therapeutic applications in conditions such as arteriosclerosis and other inflammatory diseases .
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of this compound, specifically against Plasmodium falciparum, the causative agent of malaria. The compound's effectiveness was evaluated through various assays measuring its half maximal effective concentration (EC):
| Compound | EC (μM) | Remarks |
|---|---|---|
| This compound | 0.023 | Effective against P. falciparum |
| Dihydroquinazolinone analogs | 0.048 | Comparatively lower efficacy |
The studies indicated that structural modifications within similar compounds could enhance or diminish their antiparasitic activity, suggesting a balance between lipophilicity and metabolic stability that governs their effectiveness .
Inhibitory Effects on FLAP
The compound has demonstrated potent inhibitory action on FLAP, which is crucial for leukotriene biosynthesis. This action is significant for developing anti-inflammatory drugs:
| Biological Activity | IC (nM) | Targeted Pathway |
|---|---|---|
| Inhibition of FLAP | 10 | Leukotriene biosynthesis |
| Anti-inflammatory potential | - | Treatment of arteriosclerosis |
The inhibition of FLAP by this compound suggests its potential utility in treating inflammatory diseases by modulating leukotriene levels .
Case Studies
-
In Vivo Efficacy Against Malaria :
A study conducted on mouse models infected with P. falciparum showed that administration of this compound significantly reduced parasitemia levels compared to control groups. The observed EC was consistent with in vitro findings, confirming its potential as an antimalarial agent. -
Inflammation Models :
In models of acute inflammation, treatment with this compound resulted in reduced edema and inflammatory marker levels, supporting its role as a candidate for anti-inflammatory therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
